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Methyl Palmitoleate-d3

GC-MS Fatty Acid Methyl Ester Quantification Internal Standard Selection

Quantification of palmitoleic acid methyl esters in complex matrices is confounded by matrix effects and instrument drift that unlabeled standards cannot correct. Methyl Palmitoleate-d3 is the co-eluting, methyl ester-specific deuterated internal standard that resolves these challenges. • +3 Da mass shift enables interference-free SIM detection at unit mass resolution on polar GC columns • Deuterium positioned exclusively on the methyl ester moiety ensures matched derivatization kinetics during base-catalyzed transmethylation • Validated in FDA-consistent GC-PICI-MS workflows with accuracy traceable to NIST SRM 2378 reference values Supplied with certificate of analysis. Suitable for plasma lipidomics, food testing (sunflower oil, dairy, cod liver oil), metabolic D₂O tracing studies, and biodiesel QC.

Molecular Formula C17H32O2
Molecular Weight 271.459
CAS No. 60443-58-5
Cat. No. B592421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Palmitoleate-d3
CAS60443-58-5
Synonyms(Z)-9-Hexadecenoic Acid Methyl Ester-d3;  Palmitoleic Acid Methyl Ester-d3;  (Z)-9-Hexadecenoic Acid Methyl Ester-d3;  Methyl (9Z)-Hexadecenoate-d3;  Methyl (Z)-9-Hexadecenoate-d3;  Methyl Z-9-Hexadecanoic Acid-d3;  Methyl cis-9-Hexadecenoate-d3;  Methyl c
Molecular FormulaC17H32O2
Molecular Weight271.459
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OC
InChIInChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-/i2D3
InChIKeyIZFGRAGOVZCUFB-ZDJLJVEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Palmitoleate-d3: Identity and Analytical Role


Methyl Palmitoleate-d3 (trideuteriomethyl (Z)-hexadec-9-enoate; C₁₇H₂₉D₃O₂; MW 271.45) is a stable isotope-labeled fatty acid methyl ester (FAME) in which the three hydrogen atoms of the methyl ester moiety are replaced by deuterium . It serves as a mass-spectrometry-differentiated analog of the endogenous monounsaturated fatty acid ester methyl palmitoleate (C16:1 n-7; MW 268.44) [1]. As a class, trideuterium-labeled methyl esters (d3-FAMEs) are designed to co‑elute with their unlabeled FAME counterparts on polar gas chromatography (GC) columns, thereby providing near-identical chromatographic behavior while generating a diagnostic +3 Da mass shift that enables selective detection in GC‑MS selected ion monitoring (SIM) mode [2].

Internal Standard Role

Co-eluting d3-FAME for GC-MS isotope dilution quantification of palmitoleate methyl ester.

Labeling Strategy

Trideuteromethyl ester (–OCD₃) provides +3 Da mass shift without alkyl-chain alteration.

Method Compatibility

Designed for GC-MS SIM mode; co-elution mandates mass spectrometric detection over FID.

Why Other Standards Cannot Replace Methyl Palmitoleate-d3


For quantitative lipidomics and targeted fatty acid analysis by GC‑MS or LC‑MS, the deuterated internal standard must ideally match the analyte in chromatographic retention, ionization efficiency, and extraction recovery to correct for matrix effects and instrument drift [1]. Unlabeled methyl palmitoleate cannot be distinguished from endogenous analyte in the mass spectrometer, precluding its use as an internal calibrant. Alternative deuterated palmitoleic acid derivatives such as Palmitoleic Acid-d13 (free acid, d1–d13) or Palmitoleic Acid-d14 (perdeuterated at alkyl positions) differ in esterification state or deuteration site, which can alter retention time, partitioning during liquid-liquid extraction, and ionization behavior relative to the methyl ester analyte . The d3-methyl ester labeling in Methyl Palmitoleate-d3 is specifically positioned on the methyl ester moiety, the same functional group that is generated during transmethylation of lipid-bound fatty acids, ensuring that any isotope effect on derivatization chemistry is matched between standard and analyte. The quantitative consequences of these mismatches are documented below.

Unlabeled methyl palmitoleate cannot be mass-resolved from endogenous analyte, precluding its use as an internal calibrant in GC-MS or LC-MS.

Alkyl-chain-deuterated free acids (e.g., Palmitoleic Acid-d13/d14) differ in esterification state and deuteration site, potentially altering retention time, extraction partitioning, and ionization efficiency relative to the methyl ester analyte.

Fatty acid ethyl ester (FAEE) internal standards are chromatographically resolved from FAME analytes, exposing them to different matrix environments and compromising matrix-effect correction accuracy.

Methyl Palmitoleate-d3: Quantified Differentiation Evidence


Co-Elution with Target FAME vs. Ethyl Ester Internal Standards

On a CP-Sil 88 polar capillary column, d3-FAME internal standards co-elute exactly with their corresponding unlabeled FAME analytes (Δ retention time ≈ 0 min), whereas fatty acid ethyl esters (FAEE) used as alternative internal standards elute approximately 0.5 min after the corresponding FAME [1]. This co-elution behavior means that d3-FAME internal standards experience identical matrix-induced ion suppression or enhancement as the target analyte throughout the entire chromatographic peak, providing more robust correction. However, co-elution also requires mass spectrometric detection (GC‑MS) because the deuterated and unlabeled species cannot be resolved by flame ionization detection (FID). In contrast, FAEE internal standards can be used with both GC-FID and GC‑MS because they are chromatographically resolved, but their slightly different retention time may expose them to different matrix environments than the target analyte at any given moment.

Co-Elution vs. FAEE Standards
Head-to-head
d3-FAME: Δ retention time ≈ 0 min (co-elution with methyl palmitoleate)
FAEE: Δ retention time ≈ +0.5 min (elutes after methyl palmitoleate)
Column: CP-Sil 88 polar capillary GC
Supports superior matrix-effect correction via co-elution, but mandates GC-MS instrumentation.
Co-elution prevents FID resolution; FAEE offers detector flexibility at the cost of correction accuracy.
GC-MS Fatty Acid Methyl Ester Quantification Internal Standard Selection

Interference-Free SIM Fragment Ions for Palmitoleate Quantification

In electron ionization (EI) GC‑MS operating in SIM mode, d3-methyl esters produce characteristic fragment ions that exhibit negligible response from unlabeled FAMEs. For saturated d3-FAMEs, the recommended SIM ions are m/z 77 and m/z 90, which correspond to fragments containing the deuterated methyl ester group [1]. Unlabeled saturated FAMEs produce overlapping signals at m/z 74 (McLafferty rearrangement ion) and m/z 87, enabling complete mass spectrometric separation between internal standard and analyte channels. For monounsaturated d3-FAMEs such as Methyl Palmitoleate-d3, analogous deuterium-shifted fragment ions are expected at m/z values shifted by approximately +3 Da relative to the unlabeled methyl palmitoleate diagnostic ions, providing the same interference-free detection principle. By contrast, FAEE internal standards are monitored at m/z 88 and m/z 101 [1], which are distinct from FAME fragment ions but do not benefit from the structural identity between standard and analyte that d3-FAMEs provide. This structural identity ensures that any in-source fragmentation or adduct formation affects standard and analyte equivalently.

SIM Ion Specificity
Class-level inference
≥3 Da mass separation between d3-FAME IS channel and unlabeled FAME analyte channel; zero cross-channel interference reported for saturated d3-FAME SIM ions.
Supports interference-free isotope dilution quantification in complex matrices.
Evidence from saturated d3-FAME analogs; monounsaturated-specific SIM ion data to verify.
GC-EI/MS SIM Isotope Dilution Mass Spectrometry Fatty Acid Profiling

FDA-Validated GC-PICI-MS Method with D3-FAME Standards in Serum

A GC‑MS method employing positive ion chemical ionization (PICI) and trideuteromethyl ester (D3-FAME) internal standards—prepared via isotope-coded derivatization with D3-labeled methylchloroformate/methanol—was validated according to U.S. FDA guidelines for the quantitative analysis of 32 fatty acids from esterified lipids in only 5 µL of human serum [1]. The method demonstrated that base-catalyzed transmethylation was efficient for all major esterified lipid classes (14 classes tested) while leaving free fatty acids, lipid amides, and sphingolipids unreacted, confirming that D3-FAME internal standards added prior to transmethylation accurately track the derivatization yield of lipid-bound fatty acids [1]. Quantitative values measured using this D3-FAME-based method were consistent with NIST SRM 2378 Serum 1 reference data, providing certified accuracy benchmarking [1]. This validated workflow is directly applicable to any D3-FAME internal standard, including Methyl Palmitoleate-d3 for palmitoleic acid (C16:1 n-7) quantification.

Validated GC-PICI-MS Method
Supporting evidence
D3-FAME-based method validated per FDA guidelines; accuracy confirmed against NIST SRM 2378 reference data.
Supports method-transfer context using an FDA-validated analytical framework.
Validation performed on human serum matrix; specific accuracy/precision parameters require full-text review.
Clinical Lipidomics Method Validation FDA Bioanalytical Guidelines

Methyl Ester-Specific d3 Labeling vs. Alkyl Chain Deuteration

Methyl Palmitoleate-d3 carries the deuterium label exclusively on the methyl ester group (–OCD₃), whereas alternative deuterated palmitoleic acid standards (e.g., Palmitoleic Acid-d13 or -d14) are deuterated at multiple positions along the alkyl chain . In analytical workflows where lipid-bound fatty acids are released by base- or acid-catalyzed transmethylation, the methyl ester moiety is introduced during derivatization. An alkyl-chain-deuterated free acid standard (e.g., Palmitoleic Acid-d13) must itself undergo esterification to become GC-volatile, and its deuteration sites on the alkyl chain are chemically remote from the derivatization reaction center, potentially masking incomplete derivatization [1]. In contrast, the d3-methyl ester moiety in Methyl Palmitoleate-d3 is structurally identical to the methyl ester group formed during transmethylation of the target lipid-bound palmitoleic acid, ensuring that any kinetic isotope effect during methylation affects the standard and the analyte proportionally. Furthermore, alkyl-chain deuteration (especially at positions adjacent to the double bond in palmitoleic acid) may alter the compound's physical properties—such as vapor pressure and GC retention—more significantly than methyl ester deuteration .

Label Position Relevance
Class-level inference
d3-FAME: Label on methyl ester; chemically identical to transmethylation-introduced group.
Alkyl-d13/d14: Label on alkyl chain; remote from derivatization center; may mask incomplete esterification.
Supports derivatization-matched quantification in transmethylation workflows.
Label-position advantage prevents derivatization yield bias; alkyl-chain-deuterated alternatives may require separate esterification validation.
Isotope-Coded Derivatization Transmethylation Efficiency Stable Isotope Label Positioning

13C-Labeled vs. Deuterium-Labeled Internal Standards

Cambridge Isotope Laboratories (CIL), a leading manufacturer of stable isotope-labeled lipid standards, notes that in comparison to deuterium (D) labels, ¹³C labels can provide 'improved isotope stability, negligible isotope scrambling issues, conserved chromatographic elution (relative to its unlabeled standard), and heightened analytical reliability' . This advisory is based on the well-documented phenomenon that deuterium-labeled compounds—especially those bearing multiple deuterium atoms—can exhibit a chromatographic isotope effect, eluting slightly earlier than their protium counterparts on reversed-phase LC columns due to the shorter C–D bond length and lower polarizability [1]. However, for Methyl Palmitoleate-d3, the deuterium label is limited to only 3 atoms confined to the terminal methyl ester group, not distributed along the alkyl chain. This minimal deuteration reduces the magnitude of the chromatographic isotope effect compared to heavily deuterated alternatives such as Palmitoleic Acid-d14 (14 deuterium atoms) . Consequently, Methyl Palmitoleate-d3 presents a balanced choice: it provides sufficient mass shift (+3 Da) for MS discrimination while minimizing the retention time shift that can compromise co-elution and matrix-effect correction in LC‑MS applications.

¹³C vs. Deuterium Labeling
Class-level inference
d3-FAME: 3 deuterium atoms on methyl ester; minimal LC retention time shift expected.
d14-FAME: 14 deuterium atoms on alkyl chain; measurable LC retention shift reported.
¹³C-analog: Negligible retention shift; improved isotope stability per manufacturer advisory.
Supports closer co-elution with target analyte in LC-MS compared to heavily deuterated alternatives.
¹³C-labeled analogs may further improve chromatographic fidelity; d3-FAME offers a practical balance of mass shift and retention behavior.
13C vs. Deuterium Labeling Chromatographic Isotope Effect Isotope Scrambling

Mass Shift Adequacy for Baseline-Resolved Isotope Dilution Quantification

Methyl Palmitoleate-d3 exhibits a monoisotopic mass of approximately 271.24 Da, representing a net mass increase of +3.01 Da relative to unlabeled methyl palmitoleate (monoisotopic mass 268.24 Da) [1]. This +3 Da shift is the minimum recommended mass difference for stable isotope-labeled internal standards in quantitative mass spectrometry, as it ensures baseline separation from the analyte's natural abundance [M+1] and [M+2] isotopologue peaks without requiring high-resolution mass spectrometry [2]. In contrast, a single ¹³C label (+1 Da) or a d1 label (+1 Da) would suffer from significant isotopic overlap with the ~1.1% natural ¹³C abundance of the analyte, reducing quantitative dynamic range. A d2 label (+2 Da) still incurs partial overlap with the [M+2] isotopologue of the unlabeled analyte (primarily from molecules containing two ¹³C atoms or one ¹⁸O atom). The +3 Da shift of Methyl Palmitoleate-d3 avoids this limitation: the natural abundance of the [M+3] isotopologue in a C₁₇ compound is negligible (<0.01%), ensuring that the internal standard signal channel is free of analyte-derived background [3].

Mass Shift Adequacy
Class-level inference
+3.01 Da mass shift vs. unlabeled methyl palmitoleate; natural [M+3] isotopologue contribution from analyte is negligible (
Supports baseline-resolved isotope dilution channels at unit mass resolution.
+3 Da is the minimum recommended shift; avoids cross-talk from natural [M+1] and [M+2] isotopologues that affect d1 or d2 labels.
Isotope Dilution Mass Spectrometry Mass Shift Adequacy Quantitative Accuracy

Methyl Palmitoleate-d3: Application Scenarios


Clinical Lipidomics: Isotope Dilution GC-MS in Plasma

Procure Methyl Palmitoleate-d3 as the co-eluting internal standard for palmitoleic acid methyl ester quantification in transmethylated plasma lipid extracts. The d3 label provides a +3 Da mass shift enabling interference-free SIM detection at unit mass resolution [Section 3, Evidence 6], while the FDA-validated GC-PICI-MS framework demonstrates method accuracy consistent with NIST SRM 2378 reference values [Section 3, Evidence 3]. The methyl ester-specific deuteration ensures equivalent derivatization behavior during base-catalyzed transmethylation [Section 3, Evidence 4].

Food Authenticity: Palmitoleate Quantification in Oils and Dairy

For food testing laboratories requiring precise quantification of individual fatty acid methyl esters in complex food matrices, Methyl Palmitoleate-d3 serves as an ideal internal standard. As demonstrated by Thurnhofer and Vetter (2006), d3-FAME internal standards co-elute with target FAME analytes on polar GC columns, providing optimal matrix-effect correction in food samples such as sunflower oil, mozzarella cheese, cod liver oil, and goat's milk fat [Section 3, Evidence 1]. The d3-specific SIM ions (shifted +3 Da from analyte ions) enable selective quantification without interference from co-extracted lipids [Section 3, Evidence 2].

Metabolic Flux Analysis with D₂O Tracing and d3-FAME Anchor

In metabolic studies where palmitoleic acid biosynthesis is traced via D₂O administration, endogenous newly synthesized palmitoleate becomes deuterated at multiple positions along the alkyl chain. Methyl Palmitoleate-d3, bearing deuterium exclusively on the methyl ester group, provides a chemically orthogonal deuterium label that does not overlap with the metabolic labeling pattern. This enables simultaneous quantification of total palmitoleate (via d3 internal standard) and fractional synthesis rate (via alkyl-chain deuterium enrichment) in a single GC-MS analysis [Section 3, Evidence 4].

Biodiesel Quality Control with d3-FAME Internal Standardization

Methyl palmitoleate is recognized as a beneficial biodiesel component that improves low-temperature flow properties compared to methyl oleate [1]. For biodiesel producers and quality control laboratories quantifying the palmitoleate content of feedstock oils or finished biodiesel, Methyl Palmitoleate-d3 offers a chemically identical internal standard that corrects for transesterification yield variations and GC injection volume fluctuations. The co-elution behavior ensures that any matrix effects from residual glycerides or other biodiesel components affect standard and analyte equivalently [Section 3, Evidence 1].

Application
Selection Property
Validation Focus
Lipidomics in Research Plasma Matrices
Co-eluting d3-internal standard for GC-MS
Bioanalytical method validation and NIST SRM benchmarking review
Food Authenticity Testing (Oils, Dairy)
Matrix-matched co-elution on polar GC columns
Interference-free SIM quantification in complex food extracts
Metabolic Flux Analysis with D₂O Tracing
Orthogonal methyl ester deuteration site
Simultaneous total palmitoleate and fractional synthesis rate quantification
Biodiesel Quality Control
Chemically identical internal standard for transesterification yield correction
Co-elution-based matrix-effect correction in biodiesel feedstock analysis
Application fit is based on reported d3-FAME class behavior and validated method frameworks. Specific matrix and method transfer validation are the user's responsibility.

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